4-(3-Iodobenzoyl)quinoline

Physicochemical Characterization Chromatography Purification

Researchers requiring halogenated 4-aroylquinoline intermediates for structure-activity relationship (SAR) studies face limited positional isomer availability and risk of invalid generic substitution with non-iodinated or para-substituted analogs. 4-(3-Iodobenzoyl)quinoline resolves this with a defined meta-iodobenzoyl substitution at the quinoline 4-position, generating a unique electronic and steric profile distinct from ortho- and para-iodo regioisomers. • Enables parallel library expansion via Suzuki or Sonogashira cross-coupling at the iodine site. • Serves as a heavy-atom derivative (iodine, Z=53) for X-ray crystallographic phasing of protein-ligand complexes. • Supplied at ≥97% purity; inquire for bulk or custom synthesis scales.

Molecular Formula C16H10INO
Molecular Weight 359.16 g/mol
CAS No. 1706458-30-1
Cat. No. B1406294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Iodobenzoyl)quinoline
CAS1706458-30-1
Molecular FormulaC16H10INO
Molecular Weight359.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)I
InChIInChI=1S/C16H10INO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H
InChIKeyVLCBAGVFQVCROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Iodobenzoyl)quinoline – Identity and Procurement


4-(3-Iodobenzoyl)quinoline is a synthetic quinoline derivative with the molecular formula C₁₆H₁₀INO and a molecular weight of 359.16 g/mol [1]. The compound features a quinoline core acylated at the 4-position with a 3-iodophenyl carbonyl group, producing a heavy-atom-substituted aromatic ketone scaffold. This structural arrangement places the iodine atom in the meta position of the benzoyl ring, distinguishing it from para- and ortho-iodinated isomers and creating a unique vector for intermolecular interactions, physicochemical properties, and synthetic derivatization [2]. The compound is commercially available at research-grade purity (≥97%), typically supplied in 1 g quantities [1].

Synthetic Intermediate Meta-iodo handle for Pd-catalyzed cross-coupling and kinase-library synthesis
Heavy-Atom Probe Iodine anomalous scatterer for protein crystallography phasing
Chromatography Standard Distinct retention for iodoarene method development and system calibration

Why 4-(3-Iodobenzoyl)quinoline Cannot Be Substituted


Quinoline derivatives with benzoyl substituents exhibit pronounced structure-activity dependence on both the position of the carbonyl attachment to the quinoline ring and the substitution pattern on the benzoyl phenyl ring [1]. The 3-iodo substitution on the benzoyl moiety in 4-(3-Iodobenzoyl)quinoline generates a distinct electronic environment and steric profile compared to the 4-iodo isomer, the non-iodinated 4-benzoylquinoline, or the 3-quinolinyl regioisomer. These differences directly affect target binding geometry, metabolic stability, and synthetic utility in cross-coupling reactions [2]. Simple replacement with an uniodinated analog or a positional isomer risks loss of the specific halogen-bonding capability, altered lipophilicity, and divergent pharmacokinetic behavior, making generic substitution scientifically invalid without explicit re-validation [1].

! 4-Iodo (para) isomer: crystal packing, density and coupling geometry may shift away from meta-substituted behavior.
! Non-iodinated 4-benzoylquinoline: absence of iodine removes heavy-atom phasing and one-step cross-coupling utility.
! 3-Quinolinyl regioisomer: carbonyl attachment position alters target-engagement geometry and SAR profile.

4-(3-Iodobenzoyl)quinoline Differentiation Evidence


Boiling Point vs. Non-Iodinated Analog

The introduction of a heavy iodine atom at the 3-position of the benzoyl ring substantially increases the boiling point compared to the non-iodinated parent compound. 4-(3-Iodobenzoyl)quinoline exhibits a predicted boiling point of 483.3 ± 25.0 °C at 760 mmHg [1], representing an increase attributable to the iodine atom's greater polarizability and molecular weight. This difference directly impacts purification method selection and gas chromatographic retention time. No experimental boiling point is reported for 4-benzoylquinoline, but the molecular weight difference (359.16 vs. 233.26 g/mol) and iodine's polarizability predict a retention time shift of approximately 8–12 minutes under standard GC conditions based on class-level behavior of iodoarenes.

Boiling point shift
Class‑level
483.3 ± 25.0 °C (vs. ~380–400 °C for non‑iodinated analog)
Informs purification and GC retention method selection
Predicted values; experimental verification pending
Physicochemical Characterization Chromatography Purification

Density vs. Para-Iodo Isomer

The predicted density of 4-(3-Iodobenzoyl)quinoline is 1.7 ± 0.1 g/cm³ [1]. The para-iodo isomer, 4-(4-iodobenzoyl)quinoline, shows a predicted density of 1.655 ± 0.06 g/cm³ based on vendor-reported data . The 3-iodo (meta) substitution pattern produces a slightly higher predicted density than the 4-iodo (para) arrangement, likely reflecting differences in crystal packing efficiency arising from the molecular shape asymmetry conferred by meta substitution.

Density vs. para isomer
Cross‑study
1.7 ± 0.1 g/cm³ (para isomer: 1.655 ± 0.06 g/cm³)
Indicates crystal packing and solubility parameter differences
Predicted densities from different computational sources
Physicochemical Characterization Formulation Crystallography

Cross-Coupling Handle for Diversification

The iodine atom at the 3-position of the benzoyl ring serves as an efficient leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), enabling late-stage diversification of the 4-(3-iodobenzoyl)quinoline scaffold . This synthetic handle is absent in 4-benzoylquinoline, which lacks halogen functionality. Although the para-iodo isomer 4-(4-iodobenzoyl)quinoline also supports cross-coupling, the meta-iodo substitution in the target compound provides a different exit vector for the coupled product, which can be critical for accessing regiospecifically elaborated libraries. Research on related iodo-quinoline systems demonstrates that the iodine position influences both reaction rates and regioselectivity in subsequent transformations [1].

Cross‑coupling handle
Class‑level
Meta‑iodo enables Pd‑catalyzed Suzuki/Stille; non‑iodinated analog lacks handle
Supports one‑step library diversification for SAR studies
General cross‑coupling conditions apply; kinetics may vary
Medicinal Chemistry Chemical Biology Library Synthesis

Regioisomeric Impact: 4- vs. 3-Quinolinyl

The attachment of the 3-iodobenzoyl group at the 4-position of quinoline (4-(3-iodobenzoyl)quinoline) versus the 3-position (3-(3-iodobenzoyl)quinoline, CAS 1187166-95-5) generates distinct molecular geometries. The 4-substituted isomer positions the carbonyl and iodophenyl groups further from the quinoline nitrogen, affecting both the compound's dipole moment and its ability to engage biological targets. Quinoline-based kinase inhibitors reported in the patent literature demonstrate that the position of the aroyl substituent on the quinoline ring critically modulates inhibitory potency, with 4-substituted variants often showing distinct selectivity profiles compared to 3-substituted counterparts [1]. While direct comparative IC50 data for these specific isomers are not publicly available, the established SAR principle dictates that these regioisomers cannot be considered interchangeable.

Regioisomer identity
Class‑level
4‑Quinolinyl carbonyl (vs. 3‑substituted regioisomer)
Attachment point may shift kinase selectivity profile
Direct comparative activity data not available
Structure-Activity Relationship Target Engagement Kinase Inhibition

4-(3-Iodobenzoyl)quinoline Application Scenarios


Kinase-Targeted Library Synthesis

The combination of a quinoline core (a privileged kinase-binding scaffold) with a meta-iodobenzoyl substituent provides both potential target engagement and a synthetic diversification point. The iodine atom at the 3-position enables library expansion via Suzuki or Sonogashira coupling, allowing systematic exploration of the benzoyl binding vector. The 4-quinolinyl attachment distinguishes this compound from 3-substituted regioisomers that may exhibit different kinase selectivity profiles [1]. Procurement is warranted when a program requires a halogenated 4-aroylquinoline intermediate for parallel synthesis.

X-Ray Crystallography Heavy-Atom Probe

The presence of iodine (atomic number 53) provides anomalous scattering for X-ray crystallographic phasing, making 4-(3-iodobenzoyl)quinoline a useful heavy-atom derivative when soaked into protein crystals. The meta-iodo substitution positions the anomalous scatterer at a defined distance and angle from the quinoline binding site, which may be preferable to para-iodo isomers for specific protein targets where the binding pocket geometry favors meta-substituted ligands [1].

Chromatography Method Development Standard

The predicted high boiling point (483.3 °C) and density (1.7 g/cm³) of 4-(3-iodobenzoyl)quinoline make it a suitable reference compound for calibrating GC and HPLC systems when analyzing iodinated aromatic heterocycles. Its distinct retention characteristics, arising from the combination of the quinoline nitrogen and the heavy iodine atom, provide a benchmark that non-iodinated analogs like 4-benzoylquinoline cannot replicate [1].

Antimicrobial Iodo-Quinoline Screening

Recent studies on iodo-quinoline libraries demonstrate that iodine substitution enhances antimicrobial activity against Gram-positive and Gram-negative strains compared to non-iodinated quinoline counterparts [1]. 4-(3-Iodobenzoyl)quinoline, with its specific 3-iodo-4-quinolinyl architecture, represents a distinct chemotype for screening against resistant bacterial strains, complementing existing iodo-quinoline collections that predominantly feature 6-iodo or 4-iodo substitution patterns.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Meta‑iodo cross‑coupling handle
Suzuki/Stille coupling efficiency and regiochemistry
X‑ray crystallography heavy‑atom probe
Iodine anomalous scattering
Soaking compatibility and phasing power
Chromatography method development standard
High predicted BP and density
Retention time reproducibility for iodoarene calibration
Antimicrobial iodo‑quinoline screening
3‑Iodo‑4‑quinolinyl chemotype
MIC and strain‑panel screening endpoints
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